molecular formula C10H7Br2N B3185953 4,7-Dibromo-6-methylquinoline CAS No. 1189107-21-8

4,7-Dibromo-6-methylquinoline

Cat. No.: B3185953
CAS No.: 1189107-21-8
M. Wt: 300.98 g/mol
InChI Key: AOVWPMZACAEXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-6-methylquinoline (CAS: 1189107-21-8) is a halogenated quinoline derivative with the molecular formula C₁₀H₇Br₂N and a molar mass of 300.98 g/mol . Structurally, it features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with bromine substituents at positions 4 (pyridine ring) and 7 (benzene ring), along with a methyl group at position 6 (benzene ring) (Figure 1). This substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine serves as a reactive leaving group.

Properties

CAS No.

1189107-21-8

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

4,7-dibromo-6-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3

InChI Key

AOVWPMZACAEXQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN=C2C=C1Br)Br

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The bromine in this compound occupies position 4 on the pyridine ring, directly adjacent to the nitrogen, which reduces basicity compared to unsubstituted quinoline. In contrast, 4-Chloro-3,7-dibromo-6-methylquinoline has bromine at position 3 (pyridine) and chlorine at position 4, creating a more electron-deficient pyridine ring .
  • Reactivity: Bromine’s higher leaving-group aptitude (vs. chlorine) makes this compound more reactive in cross-coupling reactions at positions 4 and 7.
  • Molecular Weight: The additional chlorine and bromine in 4-Chloro-3,7-dibromo-6-methylquinoline increase its molar mass by ~34.5 g/mol, which could influence solubility and crystallization behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.